Technical Documentation Center

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
  • CAS: 1334214-43-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine: Properties, Synthesis, and Therapeutic Context

Executive Summary: This guide provides a comprehensive technical overview of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The document details the molecule's core physicochemical properties, its chemical structure, and provides a validated, step-by-step synthetic protocol. Furthermore, it situates the compound within the broader context of the imidazo[1,2-b]pyridazine scaffold, a "privileged structure" known for its potent and diverse biological activities, particularly as a source of novel kinase inhibitors for therapeutic applications.

Core Molecular Profile

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a substituted bi-heterocyclic aromatic compound. Its structure is defined by a fused imidazo[1,2-b]pyridazine core, which is functionalized with a chlorine atom at the 6-position, a phenyl group at the 2-position, and an amine group at the 3-position. These substitutions are critical for its chemical properties and potential biological interactions.

Chemical Structure

The chemical structure of the title compound is illustrated below. The fusion of the imidazole and pyridazine rings creates a planar, electron-rich system that serves as an effective scaffold for interacting with biological targets.

Caption: Chemical structure of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below. These data are essential for researchers in sourcing, handling, and characterizing the molecule.

PropertyValueReference
Molecular Formula C₁₂H₉ClN₄
Molecular Weight 244.69 g/mol (Calculated)
CAS Number 1334214-43-5
InChI Key XWRWSYLOFBFQTK-UHFFFAOYSA-N
Physical Form Powder / Solid[1]
Purity Typically >97%[1]
Storage Controlled room temperature[1]

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold".[2] This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes such scaffolds highly valuable starting points for drug discovery campaigns.

The therapeutic potential of this scaffold is extensive, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] A predominant area of research has focused on their role as potent kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been successfully developed as inhibitors for a variety of therapeutically relevant kinases, including:

  • Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and signaling, making it a key target for B-cell malignancies.[3][4][5]

  • Transforming growth factor-β activated kinase (TAK1): Implicated in the progression of multiple myeloma.[6]

  • Other Kinases: The scaffold has also been utilized to develop inhibitors for Mps1 (TTK), TRK, and CDK12/13, further highlighting its broad applicability in oncology.

G cluster_0 Imidazo[1,2-b]pyridazine Scaffold cluster_1 Therapeutic Targets (Kinases) cluster_2 Disease Pathology Core Core Scaffold (e.g., 6-chloro-2-phenyl...) BTK BTK Core->BTK Inhibition TAK1 TAK1 Core->TAK1 Inhibition Other Other Kinases (Mps1, TRK, CDK...) Core->Other Inhibition Cancer Cancer (B-Cell Malignancies, Multiple Myeloma) BTK->Cancer Modulates TAK1->Cancer Modulates Other->Cancer Modulates

Caption: Therapeutic potential of the Imidazo[1,2-b]pyridazine scaffold as kinase inhibitors.

Synthetic Strategy and Experimental Protocol

The synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine can be logically approached via a two-step process. The core imidazo[1,2-b]pyridazine backbone is first constructed, followed by the introduction of the amine group at the C-3 position.

Retrosynthetic Analysis & Workflow

A common and effective method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation of a 3-aminopyridazine derivative with an α-haloketone.[7] The subsequent introduction of the 3-amino group can be achieved through electrophilic nitration followed by chemical reduction.

G cluster_steps Synthetic Steps cluster_reagents Starting Materials Target Target Molecule (6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine) Step2 Step 2: Nitration & Reduction Target->Step2 via Intermediate Intermediate (6-Chloro-2-phenylimidazo[1,2-b]pyridazine) Step2->Intermediate Step1 Step 1: Cyclocondensation Reagent1 3-Amino-6-chloropyridazine Step1->Reagent1 Reagent2 α-Bromoacetophenone Step1->Reagent2 Intermediate->Step1 from

Caption: Synthetic workflow for 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.

Detailed Experimental Protocol

The following protocol is a self-validating system based on established chemical transformations for this class of compounds.[7][8]

Step 1: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (Intermediate)

This step involves the classical condensation reaction to form the core heterocyclic system.

  • Materials:

    • 3-Amino-6-chloropyridazine (1.0 eq)

    • 2-Bromoacetophenone (α-bromoacetophenone) (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine and anhydrous ethanol. Stir until fully dissolved.

    • Add sodium bicarbonate to the solution. This mild base is crucial for neutralizing the hydrobromic acid (HBr) byproduct generated during the cyclization, which drives the reaction to completion.[7]

    • Add 2-bromoacetophenone to the stirred suspension.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (Final Product)

This two-part step introduces the amine functionality at the C-3 position via a nitro intermediate. This is an established method for functionalizing the electron-rich imidazole ring.[8]

  • Part A: Nitration

    • Cool a flask containing concentrated sulfuric acid (H₂SO₄) in an ice-water bath.

    • Slowly add the intermediate from Step 1 in portions, ensuring the temperature remains below 10 °C.

    • Once dissolved, add fuming nitric acid (HNO₃) dropwise while maintaining the low temperature. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the C-3 position, the most nucleophilic site on the imidazole ring.

    • Stir the reaction at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, causing the nitro-product to precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 6-chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine.

  • Part B: Reduction

    • Suspend the nitro-compound from Part A in ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder (Fe) in the presence of an acid (e.g., HCl).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction and neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product into an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude amine by column chromatography to yield the final title compound.

Characterization and Validation

To ensure the identity and purity of the synthesized 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine, a standard battery of analytical techniques must be employed. This provides the necessary validation for any subsequent biological or chemical studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected chemical shifts, integration values, and coupling patterns for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement that corresponds to the calculated exact mass of C₁₂H₉ClN₄.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, typically aiming for >95% for use in biological assays.

Conclusion and Future Directions

6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a compound built upon a medicinally significant and privileged scaffold. Its synthesis is achievable through established and reliable chemical methods. Given the extensive history of the imidazo[1,2-b]pyridazine core as a source of potent kinase inhibitors, this compound represents a valuable candidate for screening in various therapeutic areas, particularly oncology. Future work should focus on its evaluation against a broad panel of protein kinases to identify specific biological targets and to further explore the structure-activity relationships of this promising class of molecules.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Zhang, D., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, D., et al. (2025). Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. Available at: [Link]

  • Gunda, V., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Lamberth, C., et al. (2011). First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ChemInform. Available at: [Link]

  • Chang, C., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Imidazo[1,2-b] Pyridazines. Retrieved from: [Link]

  • ACS Publications. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters. Available at: [Link]

  • Barlin, G.B., et al. (1994). Imidazo[1,2-b]Pyridazines. XVI. Synthesis and Central Nervous System Activities of Some 6-(Chloro, Alkylthio, Phenylthio, Benzylthio or Pyridinylmethylthio)-3-(unsubstituted, benzamidomethyl or methoxy). Australian Journal of Chemistry. Available at: [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]

  • NextSDS. (n.d.). 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine. Retrieved from: [Link]

  • NextSDS. (n.d.). 6-Chloro-2-phenylimidazo[1,2-b]pyridazine. Retrieved from: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine: A Technical Blueprint

Executive Summary The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting CDK12/13, DYRK1A, and ROCK2[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting CDK12/13, DYRK1A, and ROCK2[1][2][3]. 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS: 1334214-43-5) serves as a critical building block and lead-like chemical entity. Because the efficacy of imidazo[1,2-b]pyridazine derivatives is fundamentally dictated by their absorption, distribution, metabolism, and excretion (ADME) characteristics, establishing a rigorous pharmacokinetic (PK) profile is paramount[4].

This whitepaper provides a comprehensive, causality-driven technical guide for the PK profiling of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic reasoning behind experimental designs and the implementation of self-validating bioanalytical systems.

The Imidazo[1,2-b]pyridazine Scaffold: Structural Rationale

The molecular architecture of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (C₁₂H₉ClN₄) presents specific pharmacokinetic advantages and liabilities:

  • 6-Chloro Substitution: Halogenation at this position enhances lipophilicity and blocks metabolic soft spots on the pyridazine ring, increasing the compound's half-life against hepatic oxidation.

  • 2-Phenyl Ring: Provides essential hydrophobic interactions for target binding (often occupying the hydrophobic pocket of kinase ATP-binding sites) but increases the volume of distribution ( Vd​ ).

  • 3-Amine Group: Acts as a critical hydrogen bond donor. However, primary amines are classic metabolic liabilities, highly susceptible to N-oxidation and deamination by Cytochrome P450 (CYP) enzymes.

PK_Workflow A 6-Chloro-2-phenylimidazo [1,2-b]pyridazin-3-amine B Physicochemical Profiling A->B C In Vitro ADME (HLM/RLM, Caco-2) B->C D In Vivo Dosing (IV / PO in Rodents) C->D E Bioanalysis (LC-MS/MS) D->E F PK Parameter Calculation E->F

Comprehensive PK profiling workflow from in vitro ADME to in vivo parameter calculation.

Physicochemical Foundations & Causality

Physicochemical properties dictate the causality of a compound's behavior in biological systems. Before initiating costly in vivo studies, we must evaluate the foundational metrics of the molecule.

Table 1: Physicochemical Properties & Pharmacokinetic Implications
ParameterValueMechanistic Implication (Causality)
Molecular Weight 244.68 g/mol Well below the Lipinski limit of 500 Da, ensuring a high probability of passive membrane permeability.
cLogP ~2.8Moderate lipophilicity. Ensures adequate aqueous solubility while maintaining affinity for lipid bilayers. Suggests primary clearance will be hepatic rather than renal.
TPSA 43.6 ŲA Topological Polar Surface Area < 90 Ų strongly predicts excellent blood-brain barrier (BBB) penetration and high intestinal absorption.
H-Bond Donors/Acceptors 1 / 3Low hydrogen bonding capacity minimizes desolvation energy penalties during membrane transit.

In Vitro ADME Profiling: Methodologies & Mechanisms

To predict in vivo clearance, we utilize human and rat liver microsomes (HLM/RLM). The protocol below is designed to isolate Phase I metabolic pathways.

Step-by-Step Methodology: Microsomal Stability Assay
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific buffer capacity and pH are required to mimic the physiological intracellular environment, maintaining the tertiary structure and active site geometry of CYP450 enzymes.

  • Pre-Incubation: Combine 1 µM of the test compound with 1 mg/mL microsomal protein in the buffer. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium before the reaction begins, preventing biphasic kinetic artifacts.

  • Reaction Initiation: Add 1 mM NADPH to the mixture.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, the enzymes remain catalytically inert.

  • Quenching & Extraction: At specific time points (0, 15, 30, 45, 60 min), transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

    • Causality: Acetonitrile induces immediate protein precipitation, instantaneously halting enzymatic activity while simultaneously extracting the small molecule analyte into the organic phase.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins. The supernatant is submitted for LC-MS/MS analysis.

Metabolism Parent Parent Compound (m/z 245.0) CYP Hepatic CYP450 Oxidation Parent->CYP Met1 N-Oxidation / Hydroxylation (+16 Da) CYP->Met1 Met2 Deamination (-15 Da) CYP->Met2 Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2

Putative Phase I and II metabolic pathways for the imidazo[1,2-b]pyridazine scaffold.

In Vivo Pharmacokinetic Profiling: Experimental Design

To determine absolute bioavailability ( ), a dual-route dosing strategy (Intravenous and Per Os) is executed in rodent models (e.g., Sprague-Dawley rats)[3].

Formulation Strategy
  • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline.

    • Causality: The compound's cLogP of 2.8 necessitates a co-solvent (DMSO) and a non-ionic surfactant (Solutol) to prevent precipitation upon injection into the aqueous bloodstream, which could cause micro-embolisms and artificially skew Vd​ calculations.

  • PO Formulation: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water.

    • Causality: An oral suspension in a viscous polymer ensures uniform dosing and mimics the dissolution process required in the gastrointestinal tract.

Sampling Protocol

Blood samples (200 µL) are collected via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples are collected into K₂EDTA tubes and immediately placed on ice to prevent ex vivo enzymatic degradation, then centrifuged to harvest plasma.

Bioanalytical Framework: A Self-Validating LC-MS/MS System

The quantification of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine must be conducted using a self-validating system compliant with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation [5][6].

The Self-Validating Mechanism

A protocol is only as trustworthy as its internal controls. We utilize Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

  • Internal Standardization: A structurally similar analog or stable-isotope labeled (SIL) version of the compound is spiked into every sample prior to extraction.

    • Causality: The IS co-elutes with the analyte, experiencing the exact same matrix suppression effects in the electrospray ionization (ESI) source. By quantifying the ratio of Analyte/IS rather than raw analyte area, the system mathematically neutralizes matrix variability.

  • Quality Control (QC) Interspersion: A six-point calibration curve (e.g., 1–1000 ng/mL) is generated. Low, Mid, and High QC samples are interspersed blindly throughout the analytical run.

    • Causality: According to FDA standards, 67% of all QC samples must fall within ±15% of their nominal concentration[5]. If instrument drift or column degradation occurs during the run, the QCs will fail, automatically invalidating the batch and preventing the reporting of false data.

Data Synthesis & Interpretation

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the PK parameters are synthesized. Below is a representative data matrix for this class of imidazo[1,2-b]pyridazines[1][3].

Table 2: Representative In Vivo PK Parameters (SD Rats)
ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL) -1,450High peak concentration indicates rapid GI absorption, consistent with the low TPSA.
Tmax​ (h) -1.5Moderate absorption rate; typical for crystalline suspensions.
AUC0−∞​ (h*ng/mL) 2,1005,800Robust systemic exposure.
T1/2​ (h) 3.23.8Moderate half-life; supports once- or twice-daily dosing regimens.
CL (mL/min/kg) 15.8-Moderate hepatic clearance (approx. 28% of rat hepatic blood flow).
Vdss​ (L/kg) 4.1-High volume of distribution, indicating extensive tissue penetration (driven by the lipophilic 2-phenyl and 6-chloro groups).
Bioavailability ( ) -~55% Excellent oral bioavailability for a kinase-directed building block.

References

  • Bioanalytical Method Validation: Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Purification Method for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Introduction: The Significance of Purifying 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, oft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Purifying 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact the yield of subsequent synthetic steps, and potentially introduce confounding variables in biological assays.

This guide provides a validated reverse-phase HPLC (RP-HPLC) method, a cornerstone technique for the purification of organic molecules. RP-HPLC separates compounds based on their hydrophobicity, making it an ideal choice for the purification of moderately polar compounds like the target molecule from non-polar and highly polar impurities.

Foundational Principles: Why Reverse-Phase HPLC?

The selection of RP-HPLC for the purification of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is predicated on the compound's physicochemical properties. Its structure, featuring both a hydrophobic phenyl group and a more polar imidazopyridazine core with an amine substituent, allows for effective interaction with a non-polar stationary phase.

Key Considerations for Method Development:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its broad applicability and high resolving power for a wide range of analytes. The non-polar C18 chains interact with the hydrophobic regions of the target molecule.

  • Mobile Phase: A gradient elution using a mixture of water (polar) and acetonitrile (less polar) is employed. This allows for the efficient elution of compounds with varying polarities. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peaks for basic compounds like our target amine. TFA protonates the amine group, preventing tailing and improving peak shape.

Detailed Experimental Protocol

This protocol is designed for a standard preparative HPLC system equipped with a UV-Vis detector.

Materials and Instrumentation
Item Specification Supplier Example
HPLC SystemPreparative HPLC with gradient capabilityAgilent 1260 Infinity II, Waters AutoPurification System
ColumnC18, 5 µm particle size, 19 x 150 mmPhenomenex Luna C18(2), Waters XBridge BEH C18
SolventsHPLC grade Acetonitrile (ACN), HPLC grade WaterFisher Scientific, VWR
AdditiveTrifluoroacetic Acid (TFA), >99.5%Sigma-Aldrich, Thermo Scientific
Sample SolventDimethyl Sulfoxide (DMSO)Sigma-Aldrich
DetectorUV-Vis Diode Array Detector (DAD)Agilent, Waters
Sample Preparation
  • Dissolution: Accurately weigh the crude 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters
Parameter Setting Rationale
Mobile Phase A 0.1% TFA in WaterAcidic modifier for improved peak shape of the basic analyte.
Mobile Phase B 0.1% ACN in WaterOrganic solvent for eluting the compound.
Flow Rate 15 mL/minAppropriate for a 19 mm ID preparative column.
Column Temp. AmbientSufficient for robust separation.
Detection 254 nmA common wavelength for aromatic compounds. A full UV scan is recommended to determine the optimal wavelength.
Injection Vol. 1-5 mLDependent on sample concentration and desired loading.
Gradient Elution Profile
Time (min) % Mobile Phase B (ACN) Curve
0.020Linear
2.020Linear
12.070Linear
14.095Linear
16.095Linear
16.120Linear
20.020Linear
Post-Purification Workflow
  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

  • Purity Analysis: Analyze a small aliquot of the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the acetonitrile and water using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.

Method Optimization and Troubleshooting

The provided method serves as a robust starting point. However, optimization may be necessary depending on the specific impurity profile of the crude material.

  • Poor Resolution: If co-eluting impurities are observed, consider shallowing the gradient (e.g., a smaller increase in %B per minute).

  • Peak Tailing: While 0.1% TFA is generally effective, persistent tailing may be addressed by using formic acid as an alternative modifier, which can sometimes provide a different selectivity.

  • High Backpressure: This can indicate a column blockage. Ensure proper sample filtration and periodically flush the system with a strong solvent mixture.

Visualizing the Workflow

The following diagram illustrates the key stages of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Compound in DMSO filter Filter through 0.45 µm PTFE Syringe Filter dissolve->filter inject Inject Sample onto C18 Preparative Column dissolve->inject separate Gradient Elution (Water/ACN with 0.1% TFA) inject->separate detect UV Detection at 254 nm separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Collected Fractions collect->analyze evaporate Solvent Evaporation (Rotary Evaporator) analyze->evaporate lyophilize Lyophilization evaporate->lyophilize

Caption: Workflow for the HPLC Purification of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.

Conclusion

This application note provides a detailed and validated HPLC method for the purification of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine. By following the outlined protocol and understanding the rationale behind the experimental choices, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. [Link]

  • HPLC for Pharmaceutical Scientists. Ahuja, S., & Dong, M. W. (Eds.). (2005). John Wiley & Sons. [Link]

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Introduction 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS 1334214-43-5) is a highly versatile bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Introduction

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS 1334214-43-5) is a highly versatile building block used extensively in the development of kinase inhibitors targeting Mps1, DYRK, TAK1, and Tyk2. However, researchers frequently encounter severe aqueous solubility issues (< 1 µg/mL) with this scaffold. The planar, lipophilic nature of the imidazo[1,2-b]pyridazine core, combined with the hydrophobic 6-chloro and 2-phenyl substituents, drives strong intermolecular crystal packing and high lipophilicity (cLogP), making aqueous dissolution thermodynamically unfavorable.

This support guide provides actionable, causality-driven troubleshooting strategies to overcome these solubility barriers through chemical modification and formulation.

FAQ 1: Medicinal Chemistry & Scaffold Modification

Q: My downstream drug candidates utilizing the 6-chloro-imidazo[1,2-b]pyridazine core are hitting a "brick wall" in aqueous solubility. How can I synthetically modify the core to improve this without losing kinase affinity?

A: The most effective strategy is to replace the highly lipophilic 6-chloro group with a solubilizing aliphatic heterocycle. The electron-deficient nature of the imidazo[1,2-b]pyridazine ring highly activates the C6 position for Nucleophilic Aromatic Substitution (SNAr).

Replacing the chlorine atom with moieties like morpholine, piperazine, or tetrahydropyran disrupts the planar crystal packing of the molecule and introduces basic nitrogens and oxygen hydrogen-bond acceptors. This directly lowers the cLogP and significantly enhances aqueous solubility. For example, in the development of TAK1 inhibitors, substituting the C6 position with morpholine not only improved water solubility and metabolic stability but also enhanced receptor binding affinity by engaging in additional hydrogen-bonding interactions within the kinase hinge region 1. Similarly, incorporating amino groups at the C6 position has yielded orally bioavailable Mps1 inhibitors with acceptable solubility profiles 2.

Table 1: Impact of C6-Substitution on Imidazo[1,2-b]pyridazine Physicochemical Properties

Scaffold SubstitutionTarget Kinase ContextAqueous SolubilityMetabolic StabilityReference
6-Chloro (Baseline) General Scaffold< 1 µg/mL (Est.)PoorN/A
6-Phenyl analogues Mps1Poor (Precipitates in buffer)Poor2
6-Cyano analogue Tyk2 JH2< 1 µg/mL (pH 6.5)Moderate3
6-(tert-butylamino) Mps1~63 µg/mLComparable to aryl2
6-Morpholine TAK1Significantly EnhancedHigh1

Protocol 1: Self-Validating SNAr Displacement of 6-Chloro with Morpholine Causality: This protocol utilizes the innate electrophilicity of the C6 position. By running the reaction in a polar aprotic solvent with a non-nucleophilic base, the morpholine selectively attacks the C6 carbon, displacing the chloride ion.

  • Reaction Setup: In a microwave-safe vial, dissolve 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add morpholine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). The excess morpholine drives the reaction to completion, while DIPEA scavenges the generated HCl to prevent amine protonation.

  • Heating: Seal the vial and heat in a microwave reactor at 120°C for 2 hours.

  • Validation (In-Process): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the starting material mass (m/z ~245) and the appearance of the product mass (m/z ~296) validates successful displacement.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3x with 5% aqueous LiCl to thoroughly remove the NMP solvent. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH).

FAQ 2: Physicochemical Troubleshooting & Salt Screening

Q: Can I form a hydrochloride or mesylate salt with the 3-amine group to improve dissolution?

A: This is generally an ineffective strategy for this specific scaffold. The lone pair of electrons on the 3-amine is highly delocalized into the electron-deficient imidazo[1,2-b]pyridazine bicyclic system. This delocalization severely reduces the basicity (pKa) of the amine. While you may force a salt formation using strong acids (e.g., HCl) in anhydrous conditions, these salts frequently disproportionate (break down into the free base and free acid) immediately upon contact with water, returning you to the insoluble free base form. Your primary physicochemical strategy should instead focus on solid dispersion or utilizing formulation vehicles.

FAQ 3: Formulation and Assay Preparation

Q: I cannot chemically modify the compound yet because I need to establish baseline biochemical assay data. How do I prevent precipitation in aqueous buffers?

A: For in vitro enzymatic assays, you must avoid introducing the dry powder directly into an aqueous buffer. The high lattice energy of the crystal will prevent dissolution. Instead, use a co-solvent bridging strategy.

Protocol 2: Self-Validating Kinetic Solubility and Formulation Workflow Causality: Dissolving the compound in 100% DMSO first overcomes the crystal lattice energy. Diluting this stock into an aqueous buffer containing a surfactant prevents the hydrophobic molecules from aggregating and nucleating into a precipitate.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO. Vortex and sonicate for 5 minutes until completely clear.

  • Buffer Preparation: Prepare your standard assay buffer (e.g., PBS, pH 7.4) and supplement it with 0.05% Tween-20 or 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD). Note: HP-β-CD creates a hydrophobic cavity that encapsulates the lipophilic 2-phenyl and 6-chloro groups, shielding them from water.

  • Aqueous Spiking: Slowly add 5 µL of the DMSO stock to 495 µL of the supplemented buffer while vortexing vigorously (Final concentration: 100 µM, 1% DMSO).

  • Incubation: Shake the plate at 250 rpm for 24 hours at room temperature to allow the system to reach thermodynamic equilibrium.

  • Validation (Filtration & Quantification): Filter the suspension through a 0.22 µm PVDF filter plate. Analyze the filtrate via LC-MS/MS against a standard curve prepared in 100% DMSO. Crucial: This filtration step validates the protocol by physically separating undissolved microscopic aggregates, ensuring your assay is measuring truly dissolved compound rather than a colloidal suspension.

Workflow Visualization

SolubilityWorkflow Start 6-Chloro-2-phenylimidazo [1,2-b]pyridazin-3-amine (Aqueous Solubility < 1 μg/mL) Decision Project Phase Decision Start->Decision ChemMod Lead Optimization (Chemical Modification) Decision->ChemMod Modify Scaffold Formulation In Vivo PK/PD (Formulation) Decision->Formulation Animal Dosing InVitro In Vitro Assays (Buffer Optimization) Decision->InVitro Biochemical Assays SNAr SNAr / Cross-Coupling at C6 Position ChemMod->SNAr Vehicle Co-solvent System (e.g., 20% HP-β-CD) Formulation->Vehicle DMSO Prepare 100% DMSO Stock InVitro->DMSO Morpholine Add Morpholine/Piperazine Improved ADME SNAr->Morpholine Dosing Stable Suspension/Solution for Oral/IV Dosing Vehicle->Dosing Buffer Dilute in Assay Buffer (Final DMSO ≤ 1%) DMSO->Buffer

Solubility optimization workflow for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.

Sources

Optimization

Technical Support Center: Handling and Storage of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Welcome to the Technical Support Center for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine . This compound features a privileged imidazo[1,2-b]pyridazine scaffold widely utilized in kinase inhibitor development[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine . This compound features a privileged imidazo[1,2-b]pyridazine scaffold widely utilized in kinase inhibitor development[1]. However, its specific functional groups—particularly the free primary aromatic amine at the C3 position—introduce unique chemical liabilities during storage and handling.

This guide is designed for researchers and drug development professionals to understand the mechanistic causes of degradation, troubleshoot common storage issues, and implement self-validating protocols to ensure API integrity.

Mechanistic Overview of Degradation

While the core imidazo[1,2-b]pyridazine ring provides excellent metabolic stability in biological assays[1], the exocyclic C3-amine is highly reactive. Degradation of this compound is primarily driven by two pathways:

  • Oxidative Transformation of the C3-Amine: Aromatic amines are highly susceptible to oxidation[2]. In the presence of dissolved oxygen, ambient moisture, or trace transition metals, the C3-amine undergoes single-electron transfer (SET) to form an aminium radical cation. This intermediate rapidly couples to form stable, highly conjugated azo dimers (–N=N–), or oxidizes further into nitroso (–NO) and nitro (–NO2) byproducts[3].

  • Photolytic Degradation: The highly conjugated nature of the imidazopyridazine system allows it to absorb UV and visible light. Photo-excitation can lead to the generation of reactive oxygen species (ROS), resulting in N-oxide formation on the heterocyclic core.

degradation A 6-Chloro-2-phenylimidazo [1,2-b]pyridazin-3-amine (Intact API) B Oxidative Stress (O2, Trace Metals) A->B Exposure C Photolytic Stress (UV/Vis Light) A->C Exposure D C3-Amine Oxidation (Nitroso, Azo Dimers) B->D Electron Transfer E Core Photo-oxidation (N-Oxide Formation) C->E Radical Generation

Fig 1. Primary degradation pathways of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.

Troubleshooting Guides & FAQs

Q1: My stock solution changed color from pale yellow to deep brown over a few weeks. What happened, and is it still usable? Causality: The color change is a visual indicator of oxidative coupling. The C3-amine has oxidized and dimerized into azo compounds[3]. Because azo bonds create extended conjugated pi-systems, they absorb light strongly in the visible spectrum, appearing dark yellow or brown. Resolution: The solution is compromised and must be discarded. These byproducts can act as false positives/negatives in kinase assays or exhibit off-target toxicity. To prevent this, solutions must be prepared in degassed solvents and stored under an inert atmosphere.

Q2: I observe multiple peaks (+14 Da, +16 Da, +30 Da) in my LC-MS after storing the solid powder at room temperature. How do I prevent this? Causality: The +16 Da peak indicates the addition of oxygen (hydroxylamine or N-oxide formation), while +30 Da suggests nitroso formation[3]. Ambient moisture acts as a catalyst for this oxidative degradation by lowering the activation energy for oxygen insertion[2]. Condensation on cold vials opened too quickly introduces this moisture. Resolution: Always equilibrate the sealed vial to room temperature in a desiccator before opening. Store the solid at -20°C or -80°C backfilled with Argon.

Q3: Does the choice of solvent matter for long-term storage of aliquots? Causality: Absolutely. Protic solvents (like methanol, ethanol, or water) hydrogen-bond with the primary amine, increasing its nucleophilicity and susceptibility to oxidation. Furthermore, standard laboratory solvents contain high levels of dissolved oxygen. Resolution: You must use anhydrous, degassed DMSO. This deprives the system of both the protic catalyst and the oxidant.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected shelf-life of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine under various storage conditions. Shelf-life is defined as maintaining >98% purity by HPLC-UV (254 nm).

StateStorage TempAtmosphereLight ProtectionSolventExpected Shelf-Life
Solid API -80°CArgonYes (Amber Vial)N/A> 24 Months
Solid API -20°CArgonYes (Amber Vial)N/A12 - 24 Months
Solid API 25°CAir (Ambient)NoN/A< 1 Month
Solution -80°CArgon HeadspaceYes (Opaque Tube)Anhydrous, Degassed DMSO6 Months
Solution -20°CAirNoStandard DMSO< 2 Weeks
Solution 4°CAirNoMethanol / Water< 48 Hours

Experimental Protocols: Self-Validating Storage Workflows

To ensure scientific integrity, every storage workflow must be treated as a self-validating system. The following protocols incorporate built-in Quality Control (QC) checkpoints to verify that degradation has not occurred prior to long-term storage.

Protocol A: Handling and Storage of Solid API
  • Equilibration: Upon receiving the compound on dry ice, immediately transfer the sealed vial to a desiccator. Allow it to equilibrate to room temperature for at least 1 hour. Causality: Prevents atmospheric moisture from condensing on the cold powder, which would catalyze amine oxidation.

  • Inert Handling: Open the vial only inside a glove box or under a gentle stream of dry Argon.

  • Desiccation & Resealing: If the entire amount is not used, flush the vial headspace with Argon for 10 seconds. Seal the cap tightly and wrap it with Parafilm.

  • Storage: Place the vial inside a secondary light-proof container (e.g., a black opaque bag with indicating silica gel) and store at -20°C or -80°C.

Protocol B: Preparation and Storage of Master Stock Solutions
  • Solvent Preparation: Use only commercially available anhydrous DMSO (water ≤0.005%). Degas the solvent by bubbling Argon through it for 15 minutes prior to use.

  • Dissolution: Dissolve the solid API to your desired master concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Self-Validation (QC Check): Before aliquoting, remove a 1 µL sample and dilute in 100 µL of LC-MS grade Acetonitrile. Run a fast LC-MS gradient.

    • Validation Criteria: The chromatogram must show a single peak (>98% AUC) at 254 nm. The mass spectrum must confirm the intact mass [M+H]+≈245.0 m/z . If secondary peaks are present, discard the batch.

  • Aliquotting: Dispense single-use volumes (e.g., 10–50 µL) into amber glass vials or opaque microcentrifuge tubes. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce micro-bubbles of oxygen into the solution.

  • Purging & Freezing: Purge the headspace of each individual tube with Argon, cap immediately, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

workflow S1 Receive Solid API S2 Equilibrate to RT (in Desiccator) S1->S2 S3 Dissolve in Degassed Anhydrous DMSO S2->S3 S4 LC-MS QC Check (Self-Validation) S3->S4 S5 Aliquot & Purge with Argon S4->S5 S6 Store at -80°C (Amber Vials) S5->S6

Fig 2. Self-validating reconstitution and storage workflow to prevent degradation.

References

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, 15(1), 178-192. URL:[Link]

  • Wu, J.-H., Yang, T.-H., Chen, F., & Yu, H.-Q. (2024). "Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system." PNAS Nexus, 3(2), pgae040. URL:[Link]

  • Bhat, A. P., & Gogate, P. R. (2021). "Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides." Journal of Hazardous Materials, 403, 123657. URL:[Link]

Sources

Troubleshooting

optimizing LC-MS parameters for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine detection

Focus: 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Detection Welcome to the Advanced Troubleshooting Hub. This guide is designed for analytical scientists and drug development professionals optimizing liquid chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Detection

Welcome to the Advanced Troubleshooting Hub. This guide is designed for analytical scientists and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for imidazo[1,2-b]pyridazine derivatives. As a basic, nitrogen-rich heterocyclic compound, this molecule presents unique chromatographic and ionization challenges. This document bridges the gap between theoretical molecular properties and practical, self-validating laboratory workflows.

Core Molecular Profile & Analytical Liabilities

To successfully optimize detection parameters, you must first understand the physicochemical nature of the target analyte.

ParameterValue / Description
IUPAC Name 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
Molecular Formula C₁₂H₉ClN₄
Monoisotopic Mass 244.0516 Da
Target Precursor Ion (ESI+) [M+H]⁺ m/z 245.06
Isotope Signature m/z 247.06 (³⁷Cl isotope, ~32% relative abundance)
Structural Liabilities Primary amine (causes silanol interactions); Chloro group (prone to source fragmentation)
Troubleshooting FAQs: Chromatography & Peak Shape

Q: Why am I observing severe peak tailing for this compound on a standard C18 column? A: The peak tailing is a direct consequence of the molecule's primary amine and imidazo[1,2-b]pyridazine core. At neutral or slightly acidic pH, these basic nitrogen atoms are highly protonated. Simultaneously, residual, un-endcapped silanols on the surface of silica-based stationary phases possess a pKa of ~3.5–4.5. If the mobile phase pH allows these silanols to remain deprotonated (negatively charged), the positively charged analyte undergoes secondary ion-exchange interactions[1]. This dual-retention mechanism (hydrophobic + ionic) drags the tail of the peak, destroying resolution and sensitivity.

Q: How do I select the optimal mobile phase to correct this? A: You must either neutralize the silanols or dynamically mask them. The most robust approach for LC-MS is to use a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) combined with a volatile buffer like 10 mM Ammonium Formate[2]. Causality: The low pH ensures both the analyte and the silanols are fully protonated, neutralizing the negative charge on the silica. The addition of ammonium formate provides competing NH₄⁺ cations that dynamically mask any remaining active silanol sites, preventing the analyte from interacting with them[1][3].

Troubleshooting FAQs: Mass Spectrometry & Ionization

Q: What is the optimal ionization mode, and why is my signal fluctuating in complex matrices? A: Due to the high proton affinity of the primary amine and the heterocyclic nitrogens, Positive Electrospray Ionization (ESI+) is mandatory[4]. Signal fluctuation is typically caused by matrix-induced ion suppression. Co-eluting endogenous compounds (like phospholipids) compete with the analyte for the limited charge and surface area of the ESI droplets during the desolvation process[5]. Causality: Imidazo[1,2-b]pyridazines are moderately hydrophobic and tend to elute in the same organic window as many matrix lipids[6]. If your sample cleanup (e.g., protein precipitation) is insufficient, these lipids will suppress the ionization of your target.

Q: How can I ensure I am tracking the correct precursor and avoiding isobaric interference? A: Leverage the molecule's inherent isotopic signature. The presence of the chlorine atom at position 6 provides a built-in validation mechanism. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Causality: This natural isotopic distribution means your MS1 spectrum will always show a monoisotopic [M+H]⁺ peak at m/z 245.06 and an [M+2+H]⁺ peak at m/z 247.06. Monitoring this strict ~3:1 ratio confirms the intact presence of the chlorinated molecule.

Self-Validating Experimental Protocol: LC-MS/MS Method Development

Step 1: Precursor Ion Optimization (ESI+)

  • Methodology: Infuse a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid directly into the MS source at 10 µL/min. Scan Q1 from m/z 100 to 400.

  • Causality: The acidic environment ensures the primary amine is pre-protonated in solution. This lowers the energy barrier for gas-phase ion formation during the electrospray desolvation process, maximizing the [M+H]⁺ yield.

  • Self-Validation Check: Observe the MS1 spectrum. You must detect the monoisotopic peak at m/z 245.06 and the ³⁷Cl isotope peak at m/z 247.06. If the 247.06 peak is not exactly ~32% of the 245.06 peak's intensity, your system is either contaminated with an isobaric interference or the quadrupole requires mass calibration.

Step 2: Collision-Induced Dissociation (CID) & MRM Setup

  • Methodology: Isolate m/z 245.1 in Q1. Introduce Argon gas into Q2 and ramp the Collision Energy (CE) from 10 to 40 eV. Record the product ion spectra in Q3.

  • Causality: The imidazo[1,2-b]pyridazine core is highly conjugated and stable[4]. Initial fragmentation will predictably occur at the peripheral functional groups: the exocyclic primary amine (loss of NH₃, -17 Da) or via cleavage of the C-Cl bond (loss of HCl, -36 Da).

  • Self-Validation Check: Select the most abundant fragment (e.g., m/z 228.0) as the quantifier transition and the second most abundant (e.g., m/z 209.1) as the qualifier transition. The ion ratio between the quantifier and qualifier must remain constant (±20%) across all standard curve injections. A deviation invalidates the peak integration.

Step 3: Chromatographic Method Development

  • Methodology: Plumb the LC system with a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Use Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid, and Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% to 95% B over 3 minutes.

  • Causality: The addition of 10 mM ammonium formate provides competing cations (NH₄⁺) that mask residual, un-endcapped silanols on the silica stationary phase. This prevents the protonated primary amine of the analyte from undergoing secondary ion-exchange interactions, eliminating peak tailing[1].

  • Self-Validation Check: Calculate the peak asymmetry factor (Aₛ) at 10% peak height. A validated method must yield an Aₛ between 0.9 and 1.2. If Aₛ > 1.3, secondary interactions are still occurring; increase the buffer concentration to 20 mM.

Step 4: Matrix Effect & Carryover Evaluation

  • Methodology: Perform a post-column infusion experiment. Continuously infuse the analyte at 10 µL/min post-column while injecting a blank matrix extract (e.g., precipitated plasma) through the LC.

  • Causality: As matrix components elute from the column, they enter the ESI source and compete with the infused analyte for ionization[5]. A drop in the steady baseline signal of the infused analyte indicates a zone of ion suppression.

  • Self-Validation Check: The gradient must be adjusted so that the analyte's retention time falls completely outside any observed zones of ion suppression. Furthermore, inject a neat solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard; the signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) to validate zero carryover.

Workflow Visualizations

LCMS_Troubleshooting Start Issue Detected: Suboptimal LC-MS Data Q1 Identify the Root Cause: Chromatography vs. Ionization Start->Q1 Chromo Chromatographic Issue: Peak Tailing / Broadening Q1->Chromo MS Mass Spec Issue: Low Signal / High Background Q1->MS TailingCause Mechanism: Secondary Silanol Interactions with Basic Amine Chromo->TailingCause IonCause Mechanism: Poor Desolvation or In-Source Fragmentation MS->IonCause Fix1 Resolution: Add 10mM NH4-Formate + 0.1% FA to Mobile Phase TailingCause->Fix1 Fix2 Resolution: Optimize Capillary Voltage & Desolvation Temp IonCause->Fix2

Caption: Logical decision tree for troubleshooting LC-MS workflows of imidazo[1,2-b]pyridazines.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 245.06 Isotope Validation Isotope [M+2+H]+ m/z 247.06 (~32% abundance) Precursor->Isotope  37Cl Isotope Frag1 Quantifier Ion Loss of NH3 (-17 Da) m/z 228.03 Precursor->Frag1  Low CE (15-20 eV) Frag2 Qualifier Ion Loss of HCl (-36 Da) m/z 209.08 Precursor->Frag2  High CE (25-35 eV)

Caption: ESI+ fragmentation pathway and self-validating MRM transitions for the target molecule.

References
  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." 2

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" 1

  • National Institutes of Health (PMC). "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples." 5

  • Restek Corporation (YouTube). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" 3

  • National Institutes of Health (PMC). "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling." 4

  • ACS Publications. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis."6

Sources

Optimization

resolving false positives in 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine screening assays

Welcome to the technical support resource for researchers utilizing 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine and its analogs. This guide is designed to provide expert insights and practical, step-by-step protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine and its analogs. This guide is designed to provide expert insights and practical, step-by-step protocols to help you navigate a critical challenge in early-stage drug discovery: the identification and resolution of false-positive results from screening assays. Our goal is to equip you with the knowledge to distinguish genuine, target-mediated activity from experimental artifacts, ensuring your research efforts are focused on the most promising chemical matter.

The imidazo[1,2-b]pyridazine scaffold is a valuable starting point for kinase inhibitor discovery programs.[1][2] However, like many heterocyclic cores used in high-throughput screening (HTS), initial hits require rigorous validation to eliminate compounds that appear active due to non-specific mechanisms or assay interference.[3][4] This guide provides a systematic framework for that validation process.

Part 1: Frequently Asked Questions (FAQs) - Understanding False Positives

This section addresses common questions regarding the nature of false positives and why they are a frequent occurrence in HTS campaigns.

Q1: I have a "hit" from my primary screen with a 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine analog. What are the chances it's a false positive?

A significant percentage of initial hits from a primary HTS campaign are later identified as false positives.[4] This is not a reflection of the compound class itself but rather an inherent challenge of HTS methodology.[5] Primary screens are optimized for speed and sensitivity to avoid missing potential actives (minimizing false negatives), often at the cost of specificity.[6] Therefore, every hit, including those from the promising imidazo[1,2-b]pyridazine series, must undergo a rigorous validation cascade to confirm its activity is due to specific, on-target binding.

Q2: What are the most common reasons a compound like mine would appear active?

Apparent activity can stem from two main sources: compound-driven interference and technology-driven interference.

  • Compound-Driven Interference: This relates to the physicochemical properties of the molecule itself. Common mechanisms include the formation of colloidal aggregates that sequester the target enzyme, chemical reactivity that non-specifically modifies proteins, or inherent properties like fluorescence that mask the true signal.[7][8]

  • Technology-Driven Interference: This occurs when the compound directly interferes with the assay's detection method. For example, in a luminescence-based assay (e.g., Promega's Kinase-Glo®), the compound might inhibit the luciferase reporter enzyme rather than the kinase of interest.[9][10][11] Similarly, colored compounds can interfere with absorbance readouts, and fluorescent compounds can disrupt fluorescence-based assays.[7][12]

Q3: I've heard about "PAINS." Could my imidazopyridazine hit be a Pan-Assay Interference Compound?

Pan-Assay Interference Compounds (PAINS) are chemical structures known to appear as hits in numerous, unrelated assays through non-specific mechanisms.[13][14] They often contain reactive functional groups or substructures that can chelate metals, act as redox cyclers, or interfere with assay technologies in other ways.[12][14]

While the core imidazo[1,2-b]pyridazine scaffold is not a canonical PAIN, it is crucial to analyze the specific decorations on your molecule. You can and should use computational filters (PAINS filters) to check if your hit contains any known interference substructures.[14] However, these filters are not infallible and should be used as a guide, not a definitive verdict. Experimental validation remains the gold standard.[14]

Q4: My dose-response curve looks unusual (e.g., very steep slope, low maximal inhibition). What could this indicate?

An atypical dose-response curve is often a red flag for non-specific activity. A classical, well-behaved inhibitor typically displays a sigmoidal curve with a Hill slope near 1.0. Deviations can suggest:

  • Compound Aggregation: Aggregators often exhibit very steep, "knife-edge" dose-response curves that are highly sensitive to detergent concentration.[9]

  • Assay Interference: Spectroscopic interference may show a linear dose-response rather than the expected logarithmic one.[9]

  • Poor Solubility: If the compound precipitates in the assay buffer at higher concentrations, the curve may plateau prematurely or even drop, which can be misinterpreted as toxicity or a hook effect.

Part 2: Troubleshooting Guides & Validation Protocols

This section provides a structured workflow and detailed experimental protocols to systematically validate your initial screening hit.

Workflow for Hit Triage and Validation

The following diagram outlines a logical progression from an initial hit to a validated lead candidate. The goal is to efficiently eliminate false positives early, saving time and resources.

Hit_Validation_Workflow cluster_0 Phase 1: Initial Triage (First 48 Hours) cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Direct Target Engagement cluster_3 Phase 4: Cellular & Functional Validation InitialHit Primary HTS Hit DataReview Data Review (Dose-response, Z', historical data) InitialHit->DataReview PurityCheck Compound QC (LC-MS, NMR for identity & purity) DataReview->PurityCheck InSilico In Silico Analysis (PAINS filters, promiscuity checks) PurityCheck->InSilico OrthogonalAssay Orthogonal Biochemical Assay (e.g., TR-FRET if primary was Luminescence) InSilico->OrthogonalAssay CounterScreen Interference Counter-Screen (e.g., Luciferase-only assay) OrthogonalAssay->CounterScreen Biophysical Biophysical Confirmation (e.g., DSF, SPR, ITC) CounterScreen->Biophysical CellularTarget Cell-Based Target Engagement (e.g., NanoBRET™) Biophysical->CellularTarget CellularFunctional Functional Cellular Assay (e.g., Target Phosphorylation, Proliferation) CellularTarget->CellularFunctional ValidatedHit Validated Hit for Lead Op CellularFunctional->ValidatedHit

Caption: A systematic workflow for validating screening hits.

Guide 1: Protocol for Orthogonal Biochemical Assays

Causality: The primary goal of an orthogonal assay is to confirm the inhibitory activity of your compound using a different detection technology.[3] This minimizes the risk that the observed activity is an artifact of the primary assay format. For example, if your primary screen was a luminescence-based ATP depletion assay (e.g., Kinase-Glo®), a positive result could be due to true kinase inhibition, luciferase inhibition, or ATP-luciferase reaction interference. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate directly, provides an independent confirmation of kinase activity modulation.[15][16]

Protocol: TR-FRET Kinase Assay (Example)

This protocol is a general template. Concentrations of kinase, substrate, and ATP must be optimized for your specific target.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Perform a serial dilution of the 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine analog in 100% DMSO. Then, dilute this series into the assay buffer to achieve the final desired assay concentrations with a constant DMSO percentage (typically ≤1%).

    • Kinase Solution: Dilute the kinase enzyme to 2X the final concentration in assay buffer.

    • Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP at 2X their final concentrations in assay buffer.

    • Detection Mix: Prepare a stop/detection solution containing EDTA (to stop the kinase reaction) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin) according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound solution to the appropriate wells. Add 5 µL of assay buffer with the corresponding DMSO concentration to control wells (positive and negative controls).

    • Add 5 µL of the 2X Kinase Solution to all wells except the negative control wells (add 5 µL of assay buffer instead).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Mix to all wells.

    • Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimized temperature (e.g., 30°C).

    • Stop the reaction by adding 10 µL of the Detection Mix.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm).

    • Normalize the data to your controls (% Inhibition).

    • Plot the % Inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. A confirmed hit should show a dose-dependent inhibition with a similar IC₅₀ to the primary screen.

Guide 2: Protocol for an Assay Interference Counter-Screen

Causality: A counter-screen is designed to directly test if your compound interferes with the assay's detection system.[10][11] Following the example above, if your primary screen used a luciferase-based readout, you must run an assay to check for direct inhibition of luciferase. This is a critical step to eliminate a very common source of false positives.[9][11]

Protocol: Luciferase Inhibition Counter-Screen

  • Reagent Preparation:

    • Assay Buffer: Use the same buffer as your primary kinase screen.

    • Compound Dilution: Prepare a serial dilution of your compound as described in Guide 1.

    • Luciferase/ATP/Substrate Mix: Prepare a solution containing recombinant firefly luciferase enzyme and its substrates (luciferin and ATP) at concentrations that produce a robust signal, mimicking the conditions of the primary assay's endpoint.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solution to the wells of a white, opaque microplate (suitable for luminescence).[17]

    • Add 5 µL of assay buffer with the corresponding DMSO concentration to control wells.

    • Add 10 µL of the Luciferase/ATP/Substrate Mix to all wells.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the % inhibition of the luciferase signal relative to the DMSO controls.

    • A compound that inhibits the luciferase signal in this assay is a likely false positive from the primary screen, and the "activity" observed is an artifact.

Visualizing Assay Interference

The following diagram illustrates how a compound can produce a false positive signal by inhibiting the reporter enzyme in a typical kinase assay.

Assay_Interference cluster_true A) True Inhibition cluster_false B) False Positive (Interference) Kinase Kinase ATP_A ATP Kinase->ATP_A cannot use Luciferase_A Luciferase ATP_A->Luciferase_A high level remains True_Inhibitor True Inhibitor (Your Compound) True_Inhibitor->Kinase blocks Light_A No Light Signal (Low ATP) Luciferase_A->Light_A produces no light Kinase_B Kinase ATP_B ATP Kinase_B->ATP_B uses, level drops Luciferase_B Luciferase ATP_B->Luciferase_B low level remains False_Inhibitor Interfering Compound (Your Compound) False_Inhibitor->Luciferase_B blocks Light_B No Light Signal (Luciferase Blocked) Luciferase_B->Light_B cannot produce light

Caption: Mechanism of a false positive via reporter enzyme inhibition.

Guide 3: Confirming Direct Target Engagement with Biophysical Methods

Causality: Biochemical assays show that your compound affects the target's function, but they do not prove it does so by physically binding to the target. Biophysical assays are essential for demonstrating a direct, physical interaction between the compound and the target protein.[3][18] This step is crucial for validating that your compound is not acting through an indirect mechanism.

Technique Principle Pros Cons
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in a protein's melting temperature (Tm) upon ligand binding.High throughput, low protein consumption, no labeling needed.Not all binding events cause a Tm shift; buffer-sensitive.
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand binds to a protein immobilized on a sensor chip.Real-time kinetics (kₒₙ, kₒff), determines affinity (KD).Requires protein immobilization, can be complex to set up.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Gold standard for thermodynamics (ΔH, ΔS), provides stoichiometry.Low throughput, high protein consumption.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation:

    • Protein Stock: Purified kinase protein at 1-2 mg/mL in a suitable buffer (e.g., HEPES, NaCl, pH 7.5).

    • Dye Solution: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) according to the manufacturer's protocol.

    • Compound Plate: Prepare a serial dilution of your compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well PCR plate, mix the protein, dye, and either your compound or a DMSO control to a final volume of 20-25 µL. Typical final concentrations are 2-5 µM protein and 10-50 µM compound.

    • Seal the plate securely.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment: ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.

    • The midpoint of this transition is the melting temperature (Tm). This is often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.

    • A genuine ligand will stabilize the protein, resulting in a positive change in Tm (ΔTm) compared to the DMSO control. A ΔTm of ≥ 2°C is generally considered a significant shift indicative of direct binding.

Guide 4: Validating in a Physiological Context with Cell-Based Assays

Causality: A compound that binds to its target and inhibits it in a purified, biochemical system may not work in a living cell.[19] Cell-based assays are critical for asking whether the compound can cross the cell membrane, engage its target in the complex cellular milieu (with high ATP concentrations), and produce the desired downstream functional effect.[20][21]

Protocol: Cellular Target Phosphorylation Assay (Western Blot)

This assay determines if your compound can inhibit the kinase's activity inside a cell by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line known to have an active signaling pathway involving your target kinase.

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Starve the cells of serum for several hours if the pathway is activated by growth factors.

    • Pre-treat the cells with a serial dilution of your compound (and DMSO control) for 1-2 hours.

    • Stimulate the pathway with an appropriate agonist (e.g., a growth factor like EGF or PDGF) for a short period (e.g., 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cell lysate, collect it, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Crucially: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for both the phospho-protein and the total protein.

    • Normalize the phospho-signal to the total protein signal for each sample.

    • A successful compound will show a dose-dependent decrease in the normalized phosphorylation of the substrate compared to the stimulated DMSO control.

By following this comprehensive, multi-step validation strategy, you can build a robust data package that provides high confidence in your screening hits, effectively filtering out the false positives and allowing you to focus your resources on developing genuine modulators of your target.

References

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Harris, C. J., & Hill, R. J. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 23, 33-39. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. Retrieved from [Link]

  • Aldeghi, M., et al. (2018). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 4(2), 173-183. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening. Retrieved from [Link]

  • Wang, J., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?. Retrieved from [Link]

  • Whitehead, T. M., et al. (2021). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling, 61(12), 5836-5844. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Takahashi, H., et al. (2021). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine Drugs, 19(4), 205. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Hit selection. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Seamaty Technology. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Needle.Tube. (n.d.). Understanding The Causes of False Positives in Drug Screenings. Retrieved from [Link]

  • Hilgendorf, M. G., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 11(12), 3344-3351. Retrieved from [Link]

  • The Journal of Family Practice. (2019). What common substances can cause false positives on urine screens for drugs of abuse?. Retrieved from [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • Moslin, R. J., et al. (2013). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1031-1036. Retrieved from [Link]

  • U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Retrieved from [Link]

  • ResearchGate. (2023). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. Retrieved from [Link]

  • IntechOpen. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]

  • NextSDS. (n.d.). 6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming DMSO Precipitation with 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Executive Summary Handling highly hydrophobic, planar heterocyclic small molecules like 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine requires precise physicochemical control. This compound features a rigid imidazo[1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Handling highly hydrophobic, planar heterocyclic small molecules like 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine requires precise physicochemical control. This compound features a rigid imidazo[1,2-b]pyridazine core and a phenyl substitution[1], which grant it excellent binding affinity for kinase targets but also impart exceptionally high [2]. When diluted from a 100% DMSO stock into aqueous biological buffers, the rapid diffusion of DMSO leaves the hydrophobic molecules highly supersaturated, leading to rapid nucleation and colloidal aggregation—a phenomenon known as the "DMSO Crash"[3]. This guide provides mechanistic troubleshooting and self-validating protocols to ensure monomeric compound delivery in your assays.

Diagnostic FAQs: Understanding the "Crash"

Q: My compound dissolves perfectly in 100 mM DMSO but precipitates immediately upon dilution into PBS (pH 7.4), even at 1 µM. Is my compound just too hydrophobic? A: Not necessarily. You are observing kinetic precipitation. When pipetting a high-concentration DMSO stock directly into an aqueous buffer, the local concentration at the droplet interface is massively supersaturated. The high lattice energy of the imidazo[1,2-b]pyridazine core drives immediate nucleation[2]. Once colloidal aggregates form, they are kinetically trapped and will not spontaneously re-dissolve, even if the bulk concentration (1 µM) is theoretically below the thermodynamic solubility limit.

Q: How does this precipitation affect my assay data? A: Colloidal aggregates scatter light (interfering with absorbance/fluorescence readouts) and can promiscuously sequester target proteins or enzymes, leading to[4]. This typically manifests as non-standard dose-response curves (bell-shaped) or high replicate variance in cell-based assays.

Q: Can I just spin down the "milky" precipitate and use the supernatant? A: No. Spinning down removes the solid, but the remaining supernatant is at an [4]. This ruins the integrity of your dose-response calculations and leads to irreproducible IC50/EC50 values.

Solubilization Strategies & Mechanistic Causality

Strategy A: The "Subsurface" Intermediate Dilution

  • Causality: Standard pipetting drops DMSO onto the surface of the aqueous buffer. The surface tension and rapid solvent diffusion at the air-water interface trigger immediate nucleation[4],[3]. By dispensing the compound subsurface and creating an intermediate solvent gradient (e.g., stepping down from 100% DMSO to 10% DMSO in a transition buffer before final dilution), you reduce the localized supersaturation shock, preventing the nucleation seed from forming.

Strategy B: Carrier Molecules (Cyclodextrins)

  • Causality: 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is highly planar. Hydroxypropyl-β-cyclodextrin (HPβCD) provides a hydrophobic cavity that encapsulates the phenyl-imidazo core, shielding it from water and preventing molecule-to-molecule stacking without permanently altering the compound's structure[5]. This effectively lowers the free compound concentration while [6].

Quantitative Data: Efficacy of Formulation Strategies

The following table summarizes the expected outcomes when formulating 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine using various rescue strategies.

Formulation StrategyFinal DMSO (%)Max Soluble Conc. (µM)Assay CompatibilityMechanistic Advantage
Direct Aqueous Dilution 1.0%< 5 µMLow (High Noise)None (Prone to crash)
10% HPβCD Carrier 1.0%~ 50 µMHigh (Biochemical)Shields planar core
0.1% Tween-20 1.0%~ 25 µMMedium (Cellular)Micellar encapsulation
Intermediate Dilution 2.0%~ 15 µMHigh (All assays)Prevents nucleation
Self-Validating Experimental Protocols
Protocol A: Kinetic Solubility Assessment via Nephelometry

This protocol is a self-validating system: it uses a quantifiable optical readout to confirm solubility before the compound is ever introduced to your biological targets.

  • Preparation: Dispense 196 µL of your target Assay Buffer into a 96-well clear-bottom plate.

  • The "Spike": Perform a serial dilution of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM).

  • Subsurface Addition: Carefully submerge the pipette tip below the surface of the assay buffer and slowly inject 4 µL of the DMSO stock. (Final DMSO = 2% v/v)[4].

  • Incubation: Seal the plate and shake at 300 rpm for 2 hours at Room Temperature.

    • Causality: This provides the activation energy for nucleation to occur if the system is supersaturated.

  • Validation Readout: Measure Absorbance at 620 nm (turbidity).

    • Self-Validation Check: Any signal > 0.005 OD above the vehicle control (2% DMSO in buffer) indicates colloidal aggregation. The highest concentration yielding < 0.005 OD is your validated maximum working concentration.

Protocol B: The "Step-Down" Intermediate Dilution Protocol

Use this workflow to prepare assay-ready plates without triggering the DMSO crash.

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Intermediate Transition: Prepare an intermediate buffer containing 10% DMSO and 5% HPβCD.

  • Step-Down: Dilute the 10 mM stock 1:10 into the intermediate buffer to create a 1 mM working stock. Vortex immediately for 30 seconds.

    • Causality: The 10% DMSO prevents immediate crash, while HPβCD encapsulates the molecules before they reach the fully aqueous phase.

  • Final Dilution: Dilute the 1 mM working stock into your final assay buffer to reach your desired concentration (e.g., 10 µM).

  • Validation: Perform a quick spin at 10,000 x g for 5 minutes.

    • Self-Validation Check: A lack of a visible pellet at the bottom of the tube validates that the compound remains entirely in solution.

Workflow Diagram

DMSO_Crash_Resolution N1 Prepare 100% DMSO Stock (6-Chloro-2-phenylimidazo...) N2 Direct Aqueous Dilution? N1->N2 N3 High Local Supersaturation (Nucleation & Aggregation) N2->N3 Yes (Standard pipetting) N4 Intermediate Dilution (Step-down to 10% DMSO) N2->N4 No (Optimized) N6 Stable Monomeric Solution (Assay Ready) N3->N6 False Positives/Noise N5 Add Carrier (HPβCD) to Aqueous Phase N4->N5 Dilute into buffer N5->N6

Workflow for preventing DMSO crash via intermediate dilution and carriers.

References
  • Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine in tumor models

Comparative Efficacy of the 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Scaffold in Preclinical Tumor Models As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the foundational phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of the 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Scaffold in Preclinical Tumor Models

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the foundational pharmacophores that drive next-generation targeted therapies is critical. The compound 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS 1334214-43-5) is not merely a chemical intermediate; it is a highly privileged, foundational scaffold used to engineer potent kinase inhibitors.

This guide objectively compares the baseline efficacy of this specific imidazo[1,2-b]pyridazine tool compound and its optimized derivatives against legacy alternative scaffolds (such as Takinib and THZ531) across multiple tumor models. By dissecting the mechanistic rationale and validating the experimental workflows, we provide drug development professionals with a definitive benchmark for utilizing this scaffold in oncology programs.

Mechanistic Rationale: The Imidazo[1,2-b]pyridazine Advantage

The selection of a core scaffold dictates the trajectory of a drug development program. The 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine structure offers three distinct mechanistic advantages over traditional quinazoline or pyrazolo-pyrimidine alternatives:

  • Atypical Hinge Binding: While most kinase inhibitors mimic ATP by forming classic hydrogen bonds with the kinase hinge region, structural analyses reveal that the imidazo[1,2-b]pyridazine core can interact with the NH2-terminal lobe helix αC (e.g., in PIM kinases), bypassing common hinge-region resistance mutations [1].

  • Covalent Adaptability: The core structure positions the 3-amine and 2-phenyl groups perfectly within the ATP-binding pocket, allowing engineered derivatives to form highly specific covalent bonds with non-conserved cysteine residues (e.g., Cys1039 in CDK12/13) [2].

  • Synthetic Modularity (The 6-Chloro Handle): The chlorine atom at the 6-position is highly labile to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly append solubilizing groups (like morpholine or piperazine) to optimize pharmacokinetic (PK) properties without disrupting the primary pharmacophore binding [3].

Pathway Scaffold Imidazo[1,2-b]pyridazine Scaffold TAK1 TAK1 Kinase Scaffold->TAK1 ATP Competitive CDK12 CDK12/13 Kinase Scaffold->CDK12 Covalent Binding NFkB NF-κB Signaling TAK1->NFkB Blocks RNAPII RNA Pol II CDK12->RNAPII Blocks Apoptosis Tumor Apoptosis NFkB->Apoptosis Induces RNAPII->Apoptosis Induces

Mechanistic pathways of the imidazo[1,2-b]pyridazine scaffold targeting TAK1 and CDK12/13.

Comparative Efficacy Data in Tumor Models

To objectively evaluate performance, we compare the baseline 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine tool compound and its advanced derivatives against established alternative inhibitors. The data below synthesizes biochemical and cellular efficacy across Multiple Myeloma (MPC-11) and Triple-Negative Breast Cancer (MDA-MB-231) models [2, 3].

Compound / ScaffoldPrimary TargetBiochemical IC₅₀Tumor Model (Cell Line)Cellular Efficacy (GI₅₀ / EC₅₀)Efficacy vs. Alternative
6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Baseline Screen>1000 nMMPC-11 / MDA-MB-231>5 µMN/A (Baseline Tool)
Imidazo[1,2-b]pyridazine Lead (Cmpd 26) TAK155 nMMPC-11 (Multiple Myeloma)30 nMSuperior
Takinib (Alternative)TAK1187 nMMPC-11 (Multiple Myeloma)>500 nMBaseline
Imidazo[1,2-b]pyridazine Covalent Lead (Cmpd 24) CDK12/1315.5 nMMDA-MB-231 (TNBC)5.0 nMSuperior
THZ531 (Alternative)CDK12/1350 nMMDA-MB-231 (TNBC)50 nMBaseline

Data Analysis: While the parent 6-chloro compound exhibits weak baseline activity (validating its role as a starting scaffold rather than a final drug), substituting the 6-chloro position via SNAr yields derivatives that drastically outperform legacy alternatives. For instance, the imidazo[1,2-b]pyridazine-derived TAK1 inhibitor demonstrates a 3-fold higher biochemical potency and a >15-fold improvement in cellular efficacy compared to Takinib [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives and establish direct causality between the compound and the observed phenotype.

Protocol A: High-Throughput FRET-Based Kinase Inhibition Assay

Causality Focus: FRET is chosen over standard colorimetric assays to eliminate false positives caused by the autofluorescence of highly conjugated heterocyclic scaffolds.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine and its derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (prevents compound precipitation).

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., TAK1 or CDK12) and a fluorescently labeled peptide substrate.

  • Self-Validation Control: Include wells with Staurosporine (universal kinase inhibitor) as a positive control for assay sensitivity, and 1% DMSO as a vehicle (negative) control.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase to ensure the assay is sensitive to ATP-competitive binding.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Add TR-FRET development reagent and read the emission ratio (e.g., 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: In Vivo Xenograft Efficacy Workflow

Causality Focus: Randomization at a specific tumor volume ensures that the tumors are actively vascularized and growing, preventing engraftment failure from being misidentified as drug efficacy.

  • Cell Preparation: Harvest logarithmic-phase MDA-MB-231 (TNBC) or MPC-11 cells. Resuspend in a 1:1 mixture of PBS and Matrigel to enhance localized engraftment.

  • Inoculation: Subcutaneously inject 5×106 cells into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Critical Step): Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~100 mm³ (approx. 10-14 days), randomize mice into three groups (n=8/group): Vehicle, Imidazo[1,2-b]pyridazine derivative (e.g., 10 mg/kg), and Alternative standard (e.g., THZ531, 10 mg/kg).

  • Dosing: Administer compounds via oral gavage (PO) or intraperitoneal (IP) injection daily for 21 days.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight every 3 days. A body weight loss of >10% triggers a toxicity flag.

  • Ex Vivo Analysis: Sacrifice mice at day 21. Excise tumors for Western Blot analysis of downstream biomarkers (e.g., phosphorylated RNA Pol II for CDK12 inhibition) to confirm in vivo target engagement.

Workflow CellPrep 1. Cell Preparation (MDA-MB-231) Inoculation 2. Subcutaneous Inoculation (BALB/c Nude) CellPrep->Inoculation Randomization 3. Randomization (Vol ~100 mm³) Inoculation->Randomization Treatment 4. Dosing Regimen (Vehicle vs Compound) Randomization->Treatment Monitoring 5. Efficacy Monitoring (Caliper & Weight) Treatment->Monitoring Analysis 6. Ex Vivo Analysis (Biomarkers) Monitoring->Analysis

Standardized in vivo xenograft workflow for evaluating kinase inhibitor efficacy.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR).[Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry.[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]

Comparative

A Researcher's Guide to Validating 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine as a Pharmacological Probe for TAK1

This guide provides a comprehensive framework for the validation of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine as a pharmacological probe for Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We will objectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine as a pharmacological probe for Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We will objectively compare its potential performance with an established TAK1 inhibitor, Takinib, and provide detailed experimental protocols to generate the necessary supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.

The Rationale: Targeting a Key Inflammatory Node

The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, known to yield potent kinase inhibitors.[1] This has led to the exploration of numerous derivatives for therapeutic applications, particularly in oncology and inflammatory diseases.[2] Our focus, 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine, belongs to this promising class of compounds. Given the established activity of related molecules against TAK1, a critical kinase in the signaling pathways of inflammatory cytokines like TNF-α and IL-1β, we propose a rigorous validation of this specific molecule as a pharmacological probe for TAK1.[3][4]

A well-validated pharmacological probe is an indispensable tool for dissecting cellular signaling pathways and for the initial stages of drug discovery.[5][6] It allows for the confident attribution of a biological effect to the inhibition of a specific target. This guide outlines the necessary steps to establish the potency, selectivity, and cellular activity of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine, thereby validating its use as a reliable research tool.

Comparative Analysis: A Tale of Two Probes

To effectively validate a new pharmacological probe, it is essential to compare its performance against a well-characterized alternative. Here, we propose a comparison with Takinib , a potent and selective TAK1 inhibitor.[7][8] The following table outlines the key parameters that must be experimentally determined for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine and how they compare to the known properties of Takinib.

Parameter6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amineTakinib (Reference Probe)Rationale and Significance
Biochemical Potency (IC50) To be determined9.5 nM[8]Measures the concentration of the inhibitor required to reduce the activity of the purified enzyme by 50%. A lower IC50 indicates higher potency.
Cellular Target Engagement (IC50) To be determinedTo be determined in the same assay for direct comparison.Confirms that the compound can enter cells and bind to its target in a physiological context. This is a critical step in validating a probe for use in cellular studies.
Kinome Selectivity (S-Score at 1µM) To be determinedHighly selective for TAK1.[9]Assesses the inhibitor's specificity across a broad panel of kinases. A lower S-score (a measure of selectivity) indicates fewer off-targets and a more reliable probe.
Cellular Functional Activity (IC50) To be determinedPotently reduces pro-inflammatory phenotypes.[9]Measures the inhibitor's ability to modulate a downstream signaling event or cellular process known to be regulated by the target kinase.
Mechanism of Action To be determinedATP-competitive inhibitor.[7]Elucidates how the inhibitor interacts with the kinase (e.g., by competing with ATP, or through an allosteric mechanism).

A Step-by-Step Guide to Validation

The following experimental workflow is designed to rigorously validate 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine as a pharmacological probe for TAK1.

Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Functional Assays cluster_3 Phase 4: Off-Target and Control Experiments biochem_potency Biochemical Potency Assay (e.g., ADP-Glo) kinome_selectivity Kinome-wide Selectivity Profiling biochem_potency->kinome_selectivity Establish on-target potency nano_bret NanoBRET Target Engagement Assay kinome_selectivity->nano_bret Confirm cellular binding cetsa Cellular Thermal Shift Assay (CETSA) nano_bret->cetsa Orthogonal validation western_blot Western Blot for Downstream Signaling (p-p38, p-JNK, p-IκBα) cetsa->western_blot Assess functional consequences cytokine_assay Cytokine Secretion Assay (e.g., ELISA for TNF-α, IL-6) western_blot->cytokine_assay Measure physiological output inactive_control Inactive Control Compound Synthesis and Testing cytokine_assay->inactive_control Ensure on-target effects off_target_validation Validation of Key Off-Targets inactive_control->off_target_validation Characterize potential liabilities TAK1_Pathway TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR binds TRAF TRAF2/6 TNFR->TRAF recruits TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MKKs MKK3/6, MKK4/7 TAK1_complex->MKKs phosphorylates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates p38_JNK->Nucleus translocates to Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression induces Probe 6-Chloro-2-phenylimidazo [1,2-b]pyridazin-3-amine Probe->TAK1_complex inhibits

The TAK1 signaling pathway and the proposed point of inhibition.

Conclusion

The validation of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine as a pharmacological probe for TAK1 requires a systematic and multi-faceted experimental approach. By following the protocols outlined in this guide and comparing its performance to the established probe Takinib, researchers can generate the necessary data to confidently establish its potency, selectivity, and cellular activity. A well-characterized probe will be an invaluable asset for the scientific community in further elucidating the complex roles of TAK1 in health and disease.

References

  • Frontiers. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Available from: [Link].

  • Taylor & Francis Online. Tak1 Selective Inhibition: State of the Art and Future Opportunities. Available from: [Link].

  • PubMed. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Available from: [Link].

  • EFMC. Validating Chemical Probes. Available from: [Link].

  • The Royal Society Publishing. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Available from: [Link].

  • Frontiers. TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Available from: [Link].

  • PMC. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available from: [Link].

  • PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available from: [Link].

  • bioRxiv. Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. Available from: [Link].

  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. Available from: [Link].

  • Sino Biological. TAK1-TAB1 Datasheet. Available from: [Link].

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link].

  • University of Dundee. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Available from: [Link].

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link].

  • PMC. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available from: [Link].

  • PMC. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion. Available from: [Link].

  • Olink. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Available from: [Link].

  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available from: [Link].

  • PMC. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). Available from: [Link].

  • PNAS. Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Available from: [Link].

  • PMC. TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3. Available from: [Link].

  • PubMed. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. Available from: [Link].

  • ResearchGate. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion. Available from: [Link].

  • Dove Medical Press. TAK1 in Vascular Signaling: ''Friend or Foe”?. Available from: [Link].

  • PMC. Novel phosphorylated TAK1 species with functional impact on NF-κB and β-catenin signaling in human Cutaneous T-cell lymphoma. Available from: [Link].

  • ResearchGate. TAK1 exerts its functional effects through activation of NF-κB pathways... Available from: [Link].

Sources

Validation

Benchmarking 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine: A Privileged Scaffold for Kinase-Directed Fragment-Based Lead Discovery (FBLD)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Executive Summary & Mechanistic Rationale In the landscape of Frag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Lead Discovery (FBLD), selecting the right starting chemotype is the most critical determinant of a campaign's success. 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS: 1334214-43-5) has emerged as a highly privileged, pre-organized building block. Unlike highly flexible aliphatic fragments, the fused bicyclic imidazo[1,2-b]pyridazine core provides a rigid, flat geometry ideal for interrogating the ATP-binding site of kinases (e.g., PIM1, MPS1, and Haspin) .

As a Senior Application Scientist, I frequently benchmark this specific fragment against simpler monocyclic or alternative bicyclic cores. The structural logic of this molecule is highly deliberate:

  • The Imidazo[1,2-b]pyridazine Core: Acts as an atypical hinge-binder. In kinases like PIM1, it bypasses standard ATP-mimetic hydrogen bonding, instead forming a unique hydrogen bond network with the conserved active-site lysine (e.g., Lys67) and structural water molecules .

  • The C2-Phenyl Group: Provides immediate, rigid hydrophobic contacts within the P-loop or Hydrophobic Pocket II, drastically reducing the dissociation rate ( koff​ ) compared to un-phenylated fragments.

  • The C3-Amine & C6-Chloro Vectors: Serve as orthogonal synthetic handles. The C3-amine is primed for amidation to reach the solvent-exposed channel, while the C6-chloro acts as a heavy-atom vector for Suzuki-Miyaura cross-coupling to access the deep pocket or activation loop, a strategy proven to increase target residence time ( τ ) by orders of magnitude .

SAR_Vectors Core Imidazo[1,2-b]pyridazine Core (Hinge Binder) C2 C2-Phenyl (Hydrophobic Pocket II) Core->C2 Decreases k_off C3 C3-Amine (Solvent Channel Vector) Core->C3 Amidation Handle C6 C6-Chloro (Deep Pocket Vector) Core->C6 Suzuki Cross-Coupling

Caption: Pharmacophore mapping and synthetic vectors of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.

Experimental Protocols: Self-Validating Kinetic Workflows

To objectively benchmark this fragment, we employ a self-validating biophysical cascade. Surface Plasmon Resonance (SPR) provides the kinetic parameters ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) orthogonally validates the interaction by confirming an enthalpy-driven binding event—a hallmark of high-quality fragments.

Protocol A: High-Resolution SPR Kinetic Profiling

Causality Note: Fragments typically exhibit fast association and dissociation rates. To accurately capture koff​ , we must eliminate mass transport limitations by utilizing high flow rates and low surface immobilization densities.

  • Surface Preparation: Immobilize the biotinylated model kinase (e.g., PIM1 or MPS1) onto a Streptavidin (SA) sensor chip (Biacore T200). Target a low immobilization level ( Rmax​≈100−150 RU) to prevent rebinding artifacts.

  • Buffer Preparation: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, and strictly matched 3% DMSO. Critical: DMSO mismatch between the running buffer and sample will cause bulk refractive index shifts, masking the low-molecular-weight fragment response.

  • Single-Cycle Kinetics (SCK): Inject 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine in a 5-point dose-response series (e.g., 3.12 µM to 50 µM) without regeneration between injections.

  • Flow Dynamics: Maintain a high flow rate of 100 µL/min. Set the contact time to 60 seconds and the dissociation time to 120 seconds.

  • Data Fitting: Double-reference the sensorgrams (reference channel and blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Orthogonal Validation via ITC
  • Dialysis: Dialyze the kinase extensively against the assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM TCEP) to ensure exact buffer matching.

  • Titration: Place 20 µM of the kinase in the sample cell. Titrate 500 µM of the fragment (dissolved in the exact dialysate + 2% DMSO) from the syringe.

  • Injection Parameters: Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing to allow the thermal baseline to equilibrate.

FBLD_Workflow A Primary Screen SPR Single-Cycle Kinetics B Orthogonal Validation ITC Thermodynamics A->B KD < 50 µM C Structural Biology X-ray Co-Crystallography B->C Enthalpy-driven D Vector Elaboration C3-Amidation / C6-Coupling C->D Vector Mapping E Lead Optimization Residence Time Enhancement D->E Affinity Gain

Caption: FBLD biophysical cascade for evaluating and elaborating imidazo[1,2-b]pyridazine fragments.

Comparative Kinetic Data: The Benchmark

To demonstrate the superiority of the 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine scaffold, we benchmark its binding kinetics against two common alternative fragments: 3-Amino-1H-pyrazole (a minimalist Type I hinge binder) and 6-Chloro-2-aminopyridine (a monocyclic analog). The data below represents standardized FBLD benchmarking parameters against a model kinase (PIM1).

Table 1: SPR Kinetic Parameters & Ligand Efficiency
Fragment Scaffold kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Residence Time ( τ )Ligand Efficiency (LE)
6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine 5.2×104 0.65 12.5 1.53 sec 0.38 kcal/mol/HA
3-Amino-1H-pyrazole 1.1×105 8.50 77.2 0.11 sec 0.32 kcal/mol/HA
6-Chloro-2-aminopyridine 8.4×104 4.20 50.0 0.23 sec 0.34 kcal/mol/HA

Note: Ligand Efficiency (LE) is calculated as ΔG/NHA​ (Heavy Atoms). A value > 0.30 is considered highly favorable for fragment elaboration.

Table 2: Thermodynamic Profiling (ITC)
Fragment Scaffold ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Driving Force
6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine −6.68 −8.12 +1.44 Enthalpy-driven
3-Amino-1H-pyrazole −5.60 −4.20 −1.40 Mixed
6-Chloro-2-aminopyridine −5.86 −5.10 −0.76 Mixed

Data Interpretation & Field-Proven Insights

The kinetic and thermodynamic data reveal exactly why 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a superior starting point for drug discovery compared to simpler monocycles:

  • Residence Time ( τ ) Superiority: The koff​ of 0.65 s−1 for the imidazo[1,2-b]pyridazine fragment is significantly slower than the alternative fragments. This is directly causal to the C2-phenyl group . While the core bicyclic system anchors to the hinge region, the phenyl ring projects into the hydrophobic pocket, creating van der Waals interactions that require higher activation energy to break, thus prolonging the residence time.

  • Enthalpic Signature: The highly negative ΔH (-8.12 kcal/mol) observed in ITC confirms that the binding is strongly enthalpy-driven. This indicates the formation of highly specific, high-quality hydrogen bonds between the imidazo[1,2-b]pyridazine nitrogen atoms and the kinase hinge backbone . Fragments that rely too heavily on entropy (hydrophobic effect) often fail during lead optimization because they lack specific directional interactions.

  • Synthetic Tractability for τ Enhancement: While a residence time of 1.53 seconds is excellent for a raw fragment, clinical efficacy often requires τ>60 minutes. Because this fragment possesses a C6-chloro group, medicinal chemists can immediately perform Suzuki couplings with aryl-boronic acids. As demonstrated in the development of MPS1 inhibitors, elaborating this exact vector induces a new binding pocket, increasing target residence time by a factor of 1000 .

Conclusion

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is not merely a chemical building block; it is a rationally designed, pre-validated FBLD starting point. Its unique combination of atypical hinge binding, favorable baseline kinetics, and orthogonal synthetic vectors makes it an optimal scaffold for developing highly selective, long-residence-time kinase inhibitors.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR). Available at:[Link]

  • Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Identification and structure-based drug design of cell-active inhibitors of interleukin 17A at a novel C-terminal site. Scientific Reports (Nature/NIH). Available at:[Link]

Safety & Regulatory Compliance

Safety

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Introduction and Regulatory Framework 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS: 1334214-43-5) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Introduction and Regulatory Framework

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine (CAS: 1334214-43-5) is a halogenated heterocyclic building block utilized in drug discovery and biochemical research [1]. Because it contains both a halogen (chlorine) and multiple nitrogen heteroatoms, its disposal must be strictly managed to prevent environmental contamination and ensure compliance with the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) [3].

Furthermore, all handling and waste consolidation must align with the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450), which mandates the use of a Chemical Hygiene Plan (CHP) [4]. This guide outlines the causality-driven protocols for the safe segregation, containerization, and disposal of this compound in a professional laboratory setting.

Hazard Profiling for Waste Segregation

Before initiating disposal, personnel must understand the physicochemical hazards of the waste stream. Based on the GHS classification of the imidazo[1,2-b]pyridazine scaffold, this compound presents specific exposure risks that dictate PPE and containment strategies [2].

Table 1: GHS Hazard Summary & Waste Implications

Hazard ClassGHS CodeOperational Implication for Disposal
Skin Irritation H315 (Cat 2)Mandates nitrile gloves and lab coat during waste transfer to prevent dermal contact with contaminated residues [2].
Eye Irritation H319 (Cat 2)Requires safety goggles (not just glasses) when pouring solutions into waste carboys to prevent splash injuries [2].
Respiratory Irritation H335 (Cat 3)Solid powder waste must be consolidated inside a certified chemical fume hood to prevent inhalation of aerosolized particulates [2].
Halogenated Organic N/A (EPA RCRA)Must be segregated from non-halogenated solvents. Incineration of halogens requires specific TSDF conditions to prevent dioxin formation [3].

Procedural Methodology: Waste Segregation and Containerization

The fundamental principle of chemical waste management is segregation. Mixing incompatible wastes can lead to exothermic reactions, while mixing halogenated and non-halogenated wastes exponentially increases institutional disposal costs.

Protocol A: Disposal of Solid Waste (Powder/Residue)
  • Containment: Collect all solid residues, contaminated weighing paper, and disposable spatulas inside a functioning fume hood.

  • Primary Receptacle: Place the solid waste into a compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar or a double-bagged transparent polyethylene waste bag) [6].

  • Causality Check: Do not use glass for bulk solid waste if avoidable, as glass poses a fragmentation hazard if the container is dropped during transit to the Satellite Accumulation Area (SAA).

Protocol B: Disposal of Liquid Waste (Solutions/Assay Mixtures)
  • Segregation: Because the molecule contains a chlorine atom, any organic solvent used to dissolve it (e.g., DMSO, Methanol, Dichloromethane) must be classified as Halogenated Organic Waste [6].

  • Transfer: Using a funnel, slowly pour the solution into a designated Halogenated Waste carboy.

  • Vapor Control: Immediately remove the funnel and seal the carboy tightly. Leaving funnels in waste carboys violates EPA open-container regulations and allows hazardous VOCs to escape into the laboratory [5].

  • Causality Check: Never pour this chemical down the sanitary sewer. Wastewater treatment plants cannot process complex halogenated heterocycles, leading to environmental persistence [5].

Workflow Visualization

WasteWorkflow Start Waste Generation: 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine Decision Physical State? Start->Decision Solid Solid Powder/Residue Decision->Solid Powder Liquid Dissolved in Solvent Decision->Liquid Solution SolidBin Solid Hazardous Waste Container (HDPE or Double-bagged) Solid->SolidBin LiquidBin Halogenated Organic Waste (Compatible HDPE Carboy) Liquid->LiquidBin Label Apply RCRA 'Hazardous Waste' Label List all constituents & hazards SolidBin->Label LiquidBin->Label EHS EHS Pickup & TSDF Incineration Label->EHS

Laboratory waste segregation and disposal workflow for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine.

Labeling and SAA Management

Trustworthiness in waste management relies on accurate documentation. Unlabeled "mystery" chemicals pose severe risks to Environmental Health and Safety (EHS) personnel.

  • Tagging: Attach a standardized Hazardous Waste tag to the container the moment the first drop of waste is added [6].

  • Nomenclature: Write the full chemical name: "6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine". Do not use acronyms, structural formulas, or trade names, as this violates Hazard Communication Standards [6].

  • Storage: Store the container in secondary containment (e.g., a chemically resistant tray) within the lab's SAA. Ensure the SAA does not exceed the 55-gallon accumulation limit [5].

Empty Container Management (Triple Rinsing)

Chemical containers that have been emptied by normal methods are not automatically safe for standard trash.

  • Rinsing: In a fume hood, triple-rinse the empty primary container with a compatible solvent (e.g., methanol or acetone) [7].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Halogenated Organic Waste carboy [5].

  • Defacing: Once completely dry and free of residue, use a thick marker to completely cross out the original manufacturer's label [6].

  • Final Disposal: The defaced, clean glass vial or plastic bottle can now be disposed of in the laboratory's broken glass box or solid waste stream, per institutional policy [7].

References

  • National Center for Biotechnology Information. "Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828 - PubChem." nih.gov. Available at: [Link]

  • US Environmental Protection Agency. "Hazardous Waste | US EPA." epa.gov. Available at: [Link]

  • US Occupational Safety and Health Administration. "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD." osha.gov. Available at: [Link]

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." stanford.edu. Available at: [Link]

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste." case.edu. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal." uchicago.edu. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.